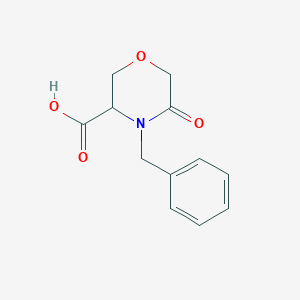

4-Benzyl-5-oxomorpholine-3-carboxylic acid

Description

Contextualization within Oxomorpholine and Morpholine (B109124) Chemistry

The chemical identity of 4-Benzyl-5-oxomorpholine-3-carboxylic acid is best understood by first examining its core components, which are rooted in morpholine chemistry. Morpholine is a six-membered saturated heterocycle containing both an amine and an ether functional group (1-oxa-4-azacyclohexane). jchemrev.comjchemrev.com This dual functionality has established morpholine as a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in biologically active compounds and marketed drugs. jchemrev.comjchemrev.comnih.gov The morpholine ring is valued for its versatility, often incorporated into molecules to enhance potency or modulate pharmacokinetic properties. nih.gov It serves as a key building block in the synthesis of substances with applications ranging from anticancer to anti-inflammatory agents. nih.govresearchgate.net

Oxomorpholines are a class of compounds derived from morpholine, characterized by the presence of a carbonyl (C=O) group on one of the ring's carbon atoms, forming a lactam. In the case of this compound, the structure is specifically a morpholin-5-one. This nomenclature indicates the core is a morpholine ring, with a ketone at the 5-position, a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) substituted on the nitrogen atom at the 4-position, and a carboxylic acid group at the 3-position. sigmaaldrich.com This specific arrangement of functional groups provides a chemically rich and stereochemically defined structure.

Significance of this compound as a Versatile Chemical Scaffold

In chemical research, a "scaffold" or "building block" is a core molecular structure that can be systematically modified to create a library of related compounds. researchgate.net this compound serves as such a versatile scaffold. Its significance lies in the multiple reactive sites it presents for chemical derivatization.

The carboxylic acid group at the 3-position is a key functional handle for amide bond formation, esterification, or other transformations. The benzyl group on the nitrogen atom can also be modified or replaced. Furthermore, the chiral center at the 3-position allows for the synthesis of stereospecific derivatives, which is of paramount importance in medicinal chemistry where enantiomers of a drug can have vastly different biological activities. The availability of specific enantiomers, such as (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid and (3R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid, underscores its utility in asymmetric synthesis. epa.govchemicalbook.comuni.lu

Researchers utilize this scaffold to explore structure-activity relationships (SAR), systematically altering parts of the molecule to optimize its interaction with biological targets. nih.gov The combination of the rigid heterocyclic ring, the lipophilic benzyl group, and the polar carboxylic acid provides a three-dimensional framework that can be tailored for various research purposes, including the development of lead compounds in drug discovery programs. nih.gov

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. Data is primarily based on predicted values from computational models.

| Property | Value | Unit |

| Molecular Formula | C12H13NO4 | - |

| Molecular Weight | 235.24 | g/mol |

| Monoisotopic Mass | 235.08446 | Da |

| Melting Point | 155 | °C |

| Boiling Point | 506.8 | °C at 760 mmHg |

| Flash Point | 260.3 | °C |

| Density | 1.31 | g/cm³ |

| Water Solubility | 1.68 | g/L |

| LogP (Octanol-Water) | 3.01 | - |

Data sourced from references sigmaaldrich.comepa.govuni.luguidechem.comcymitquimica.com. Values may be experimental or predicted.

Properties

IUPAC Name |

4-benzyl-5-oxomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-8-17-7-10(12(15)16)13(11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHROJZLGLNLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Benzyl 5 Oxomorpholine 3 Carboxylic Acid

Stereoselective Synthesis of 4-Benzyl-5-oxomorpholine-3-carboxylic Acid Enantiomers

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective syntheses for chiral molecules like this compound. nih.gov Controlling the stereochemistry at the C3 position is crucial for its intended biological activity.

Asymmetric Synthesis Approaches for Chiral Purity

Asymmetric synthesis is a direct approach to obtain a single enantiomer, avoiding the need for resolving a racemic mixture. nih.gov This can be achieved using chiral catalysts, chiral starting materials (from the chiral pool), or chiral auxiliaries. For the synthesis of α-stereogenic carboxylic acids, significant progress has been made using both organocatalysis and transition metal catalysis. rsc.org These methods often involve the asymmetric functionalization of substituted carboxylic acids or their precursors to establish the desired chiral center. rsc.org While specific examples detailing the asymmetric synthesis of this compound are not extensively documented in the provided results, the principles of asymmetric catalysis are broadly applicable.

Classical and Modern Synthetic Routes to the this compound Core

The construction of the fundamental this compound structure relies on established and adaptable synthetic reactions.

Multi-Step Synthetic Sequences Employed for the Morpholine (B109124) Ring System

The formation of the morpholine ring, a key feature of the target molecule, is typically achieved through multi-step sequences. These sequences involve the strategic formation of the necessary carbon-nitrogen and carbon-oxygen bonds to construct the heterocyclic core. The benzyl (B1604629) group on the nitrogen atom is often introduced via N-alkylation, and the carboxylic acid function at the C3 position can be derived from a suitable precursor.

Condensation and Cyclization Reactions in the Formation of the Oxomorpholine Moiety

The oxomorpholine moiety is generally formed through intramolecular cyclization. This often involves the condensation of a linear precursor containing both an amine and a suitably positioned alcohol or ester group. The formation of the amide bond within the ring (the lactam) is a critical step in this process.

Adaptations of the Erlenmeyer Reaction for this compound Analogs

The Erlenmeyer–Plöchl reaction is a classical method for synthesizing α,β-unsaturated azlactones (oxazolones) from N-acylglycines and aldehydes or ketones. wikipedia.orgmodernscientificpress.comchemeurope.com This reaction proceeds via the condensation of an acylglycine with a carbonyl compound in the presence of acetic anhydride. modernscientificpress.com The resulting azlactone is a versatile intermediate that can be converted to various amino acids and their derivatives. wikipedia.orgchemeurope.com

While a direct application of the Erlenmeyer reaction to form the this compound core is not explicitly described, the principles of the reaction can be adapted. For instance, an N-acylated amino acid could be condensed with a suitable aldehyde, followed by further transformations to construct the morpholine ring. The versatility of the Erlenmeyer reaction and its variants, which can utilize different bases and catalysts, allows for the synthesis of a wide array of heterocyclic compounds. sci-hub.seresearchgate.net The reaction's ability to create complex structures from relatively simple starting materials makes it a powerful tool in organic synthesis. sci-hub.se

Compound Information

| Compound Name | CAS Number | Molecular Formula | Physical Form |

| This compound | 106910-79-6 | C12H13NO4 | Off-white to yellow solid |

| (3R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106973-36-8 | C12H13NO4 | Not specified in results |

| (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106973-37-9 | C12H13NO4 | Not specified in results |

| (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid | Not specified in results | C12H13NO4 | Not specified in results |

Catalytic Approaches and Green Chemistry Principles in this compound Synthesis

The integration of catalytic methods and green chemistry principles is paramount in modern organic synthesis to enhance efficiency, reduce environmental impact, and improve safety. In the context of synthesizing heterocyclic compounds like this compound, these approaches offer significant advantages over traditional stoichiometric methods. While specific research on catalytic routes for this exact molecule is not extensively detailed in publicly available literature, principles can be drawn from the synthesis of related structures, such as 1,4-benzoxazinone derivatives.

One of the foremost green catalytic strategies is biocatalysis, which utilizes enzymes to perform chemical transformations. Enzymes operate under mild conditions of temperature and pH, are derived from renewable sources, and often exhibit high chemo-, regio-, and enantioselectivity, thereby reducing the formation of byproducts. nih.gov A notable example is the use of Candida antarctica lipase (B570770) B (Novozym 435) to catalyze the synthesis of 1,4-benzoxazinone derivatives. nih.gov This enzyme facilitates a multi-step reaction in a one-pot process, proceeding through a Michael addition, ester hydrolysis, and decarboxylation sequence. nih.gov Such an approach, which combines multiple steps into a single operation under benign conditions, exemplifies the efficiency and reduced waste generation sought after in green chemistry. The yields for these complex transformations are often moderate to high, ranging from 51% to 90%, without the formation of side products. nih.gov

Applying these principles to the synthesis of this compound could involve exploring enzymatic cyclization or amidation steps. This would circumvent the need for harsh reagents and protecting group chemistry often associated with conventional synthesis. The use of aqueous or benign solvent systems, as is common in biocatalysis, further enhances the green credentials of the synthetic route. nih.gov

The table below illustrates the screening of various enzymes for a decarboxylative Michael reaction in the synthesis of 1,4-benzoxazinone derivatives, a process indicative of the initial steps in developing a biocatalytic synthesis. nih.gov

Table 1: Enzymatic Screening for Decarboxylative Michael Reaction Reaction conditions: 1,4-benzoxazinone (0.2 mmol), chalcone (B49325) (0.2 mmol), MeCN (2 ml), H₂O (20 µl), catalyst (10 mg), Temperature (40 °C). nih.gov

| Entry | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Novozym 435 | 24 | 82 |

| 2 | Lipozyme TL IM | 48 | 20 |

| 3 | Lipozyme RM IM | 48 | 15 |

| 4 | CALA | 48 | <5 |

| 5 | PPL | 48 | <5 |

| 6 | Amano Lipase PS | 48 | <5 |

| 7 | Denatured Novozym 435 | 48 | No reaction |

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Further refinement can involve adjusting reagent concentration and the mode of addition. For instance, the dropwise addition of a reactant like pyruvic acid was found to suppress its decomposition at higher temperatures and limit the formation of impurities, leading to an improved yield. nih.gov Temperature is another critical parameter that must be fine-tuned to balance reaction rate with the stability of reactants and products.

The following table, based on the optimization of a Doebner reaction, demonstrates a typical workflow for screening reaction conditions to enhance yield. nih.gov

Table 2: Optimization of Reaction Conditions for Quinoline Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Sc(OTf)₃ | MeCN | 65 | 35 |

| 2 | Yb(OTf)₃ | MeCN | 65 | 40 |

| 3 | BF₃·THF | MeCN | 65 | 51 |

| 4 | BF₃·THF | Ethanol | 65 | 15 |

| 5 | BF₃·THF | Toluene (B28343) | 65 | <5 |

| 6 | BF₃·THF | DCE | 65 | <5 |

| 7 | BF₃·THF | DMF | 65 | <5 |

| 8 | BF₃·THF | DMSO | 65 | <5 |

In addition to catalyst and solvent screening, the choice of coupling reagents and the use of protecting groups can be pivotal. In the synthesis of oxazolines, for example, switching from standard peptide coupling agents to fluorinating agents like XtalFluor-E was explored to improve the yield of the desired cyclized product over the formation of an ester side product. researchgate.net Such strategies to control reaction pathways are essential for maximizing the yield of the target molecule, in this case, this compound.

Advanced Spectroscopic and Structural Characterization of 4 Benzyl 5 Oxomorpholine 3 Carboxylic Acid

X-ray Diffraction Analysis

X-ray diffraction techniques are paramount in unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Crystal Structure Elucidation and Analysis of Intermolecular Interactions

The crystal structure of 4-benzyl-5-oxomorpholine-3-carboxylic acid is anticipated to be stabilized by a network of intermolecular hydrogen bonds. The carboxylic acid moiety is a potent hydrogen bond donor (O-H) and acceptor (C=O). This would likely lead to the formation of dimeric structures through hydrogen bonding between the carboxylic acid groups of two adjacent molecules, a common motif in the solid-state structures of carboxylic acids.

Furthermore, the morpholine (B109124) ring contains an oxygen atom and the lactam carbonyl group, which can act as hydrogen bond acceptors. The benzyl (B1604629) group, while largely nonpolar, can participate in weaker C-H···O and C-H···π interactions, further stabilizing the crystal packing. Analysis of the closely related 4-benzyl-5-oxomorpholine-3-carbamide reveals the presence of N-H···O hydrogen bonds, which form a two-dimensional network. rsc.org It is reasonable to infer that the carboxylic acid analogue would exhibit a similarly complex network of intermolecular interactions, dominated by the strong O-H···O hydrogen bonds of the carboxylic acid dimer.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and their chemical environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups. While a specific spectrum for this compound is not publicly available, the synthesis of its derivative, 4-benzyl-5-oxomorpholine-3-carbamide, involved its use as a starting material, and the FT-IR spectrum of the derivative was recorded. rsc.org Based on the structure of the title compound, the following key vibrational bands can be predicted:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | 1720-1700 |

| Lactam | C=O stretch | 1680-1650 |

| Aromatic Ring | C=C stretch | 1600, 1495, 1450 |

| Methylene (B1212753) | C-H stretch | 2950-2850 |

| Carboxylic Acid | C-O stretch | 1320-1210 |

| Ether | C-O-C stretch | 1150-1085 |

| Carboxylic Acid | O-H bend | 950-910 (broad) |

The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. The two distinct carbonyl stretching frequencies for the carboxylic acid and the lactam are also key diagnostic features.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone. A study on the related 4-benzyl-5-oxomorpholine-3-carbamide included its Raman spectrum, which can be used for comparison. rsc.org

Key expected Raman bands include:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Aromatic Ring | Ring breathing | ~1000 |

| Aromatic Ring | C-H in-plane bend | 1200-1000 |

| Aromatic Ring | C=C stretch | 1605-1580 |

| Carboxylic Acid | C=O stretch | 1680-1640 |

| Lactam | C=O stretch | ~1650 |

The symmetric stretching of the benzyl group's aromatic ring is typically a strong and sharp band in the Raman spectrum. The carbonyl stretches, while also present in the IR, can provide complementary information in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation. Although a complete, assigned spectrum is not available in the reviewed literature, a publication on the synthesis of its enantiomers states that the spectroscopic data for the (S)-enantiomer are in agreement with those of the (R)-enantiomer. rsc.org The synthesis of a derivative also involved NMR characterization of the starting material. rsc.org

Based on the structure, the following ¹H NMR signals can be anticipated:

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (OH) | 10-13 | Singlet (broad) |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |

| Benzyl (CH₂) | 4.5-5.0 | Doublet of doublets (AB quartet) |

| Morpholine (H3) | ~4.2 | Doublet of doublets |

| Morpholine (CH₂) | 3.5-4.0 | Multiplet |

The diastereotopic protons of the benzyl methylene group would likely appear as an AB quartet due to the chiral center at C3. The proton at C3 would be coupled to the adjacent methylene protons of the morpholine ring.

The predicted ¹³C NMR spectrum would show distinct signals for each carbon atom:

| Carbon Environment | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 170-175 |

| Lactam (C=O) | 165-170 |

| Aromatic (C₆H₅) | 127-138 |

| Morpholine (C3) | ~55-60 |

| Benzyl (CH₂) | ~50 |

| Morpholine (CH₂) | 45-55 |

The chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl groups and the oxygen atom within the morpholine ring.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Proton Environment Elucidation

Proton NMR (¹H-NMR) spectroscopy provides critical insights into the number, connectivity, and chemical environment of protons within the this compound molecule. The acidic proton of the carboxylic acid group is characteristically deshielded and appears as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. libretexts.orgucl.ac.uk This significant downfield shift is attributed to the electron-withdrawing nature of the adjacent carbonyl group and intermolecular hydrogen bonding.

The protons of the benzyl group give rise to signals in the aromatic region, usually between 7.2 and 7.4 ppm, appearing as a multiplet. The benzylic methylene protons (CH2) adjacent to the nitrogen atom are observed as a singlet at approximately 4.6 ppm. The protons on the morpholine ring exhibit distinct chemical shifts due to their differing electronic environments. The proton at the C3 position, being adjacent to the carboxylic acid and the nitrogen atom, is expected to resonate as a multiplet around 4.0-4.2 ppm. The methylene protons of the morpholine ring (C2 and C6) would likely appear as multiplets in the range of 3.4 to 3.9 ppm. rsc.orgmdpi.com

A representative, though not explicitly for this compound, ¹H-NMR spectrum of a related structure, 4-phenyl-2-pyrone-6-carboxylic acid, showed non-aromatic hydrogens as doublets at 6.77 ppm and 7.49 ppm, and aromatic hydrogens as multiplets at 7.54 ppm and 7.75 ppm. researchgate.net For a similar but different compound, (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, the ¹H NMR spectrum in DMSO-d6 showed multiplets for the morpholine protons between 3.58 and 4.51 ppm and the benzyl protons between 6.99 and 7.35 ppm. mdpi.com

It's important to note that the exact chemical shifts can vary depending on the solvent used and the concentration of the sample due to solvent effects and changes in hydrogen bonding. ucl.ac.ukmdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed map of the carbon framework of this compound. The carbonyl carbon of the carboxylic acid is highly deshielded and typically resonates in the range of 165-180 ppm. libretexts.org The carbonyl carbon of the amide within the morpholine ring is also found in a similar downfield region.

The carbons of the aromatic benzyl group generally appear between 125 and 140 ppm. wisc.edu The benzylic methylene carbon is expected around 50-60 ppm. The carbon atom at the C3 position of the morpholine ring, bonded to the carboxylic acid group, would likely show a signal in the range of 55-65 ppm. The other methylene carbons of the morpholine ring (C2 and C6) would resonate at slightly different chemical shifts, typically between 40 and 70 ppm, reflecting their distinct electronic environments. organicchemistrydata.org

For instance, in a related compound, (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, the ¹³C NMR spectrum showed signals for the morpholine carbons at 39.3, 42.2, and 67.2 ppm, and the benzyl carbons between 126.3 and 137.2 ppm. mdpi.com

Advanced NMR Techniques for Comprehensive Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced two-dimensional (2D) NMR techniques are employed. researchgate.netipb.pt

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. A COSY spectrum would show cross-peaks connecting the proton at C3 with the adjacent methylene protons on the morpholine ring, and also between the different methylene protons of the morpholine ring, thus confirming their sequence.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak for each C-H bond, directly linking the proton signal to the signal of the carbon it is attached to. This is invaluable for assigning the carbon signals based on the already assigned proton signals.

These advanced NMR techniques, when used in combination, provide a powerful and definitive method for the complete structural elucidation of complex organic molecules like this compound. ipb.pt

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structural components of this compound by analyzing its fragmentation pattern. The molecular weight of this compound is 235.24 g/mol . sigmaaldrich.comchemscene.com

In a typical mass spectrum, the molecule is ionized, often by losing an electron to form a molecular ion (M+). For this compound, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 235. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH), resulting in a peak at m/z [M-17], and the loss of the entire carboxyl group (•COOH), leading to a peak at m/z [M-45]. libretexts.orglibretexts.org

A prominent fragmentation pattern for this molecule would involve the cleavage of the benzylic bond, resulting in the formation of a stable benzyl cation (C7H7+) at m/z 91. researchgate.net Another significant fragmentation could be the loss of the benzyl group, leading to a fragment corresponding to the 5-oxomorpholine-3-carboxylic acid moiety. The presence of the morpholine ring can also lead to characteristic ring-opening and subsequent fragmentation pathways. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism for Electronic Transitions and Chirality Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of the benzene (B151609) ring from the benzyl group is expected to give rise to characteristic absorption bands in the UV region, typically around 254-265 nm, corresponding to π → π* transitions. The carbonyl groups of the carboxylic acid and the amide in the morpholine ring will also contribute to the UV absorption, usually with n → π* transitions at longer wavelengths, although these are often weaker. Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often too low to be of significant diagnostic use. libretexts.org

Circular Dichroism (CD) spectroscopy is a crucial technique for assessing the chirality of the molecule. Since this compound possesses a stereocenter at the C3 position, it exists as enantiomers, (S)- and (R)-4-benzyl-5-oxomorpholine-3-carboxylic acid. chemscene.comchemicalbook.com These enantiomers will interact differently with circularly polarized light. A CD spectrum will show positive or negative Cotton effects at the wavelengths of the UV-Vis absorptions, with the two enantiomers producing mirror-image spectra. This allows for the determination of the absolute configuration of a specific enantiomer when compared to a known standard or through theoretical calculations. The use of chiral solvating agents in conjunction with NMR spectroscopy can also be employed to differentiate between the enantiomers. rsc.org

Computational Chemistry and Theoretical Investigations of 4 Benzyl 5 Oxomorpholine 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties for 4-Benzyl-5-oxomorpholine-3-carboxylic acid.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. For a flexible molecule like this compound, which contains a morpholine (B109124) ring, a carboxylic acid group, and a rotatable benzyl (B1604629) group, multiple stable conformations (isomers) may exist.

The morpholine ring typically adopts a chair conformation, which is generally more stable than the boat or skew-boat forms. researchgate.netnih.gov In this chair conformation, the substituents on the ring can be in either axial or equatorial positions. nih.govacs.org The orientation of the benzyl group and the carboxylic acid group relative to the morpholine ring gives rise to different conformers. The relative energies of these conformers can be calculated to identify the most stable, or ground-state, structure. Quantum Theory of Atoms in Molecules (QTAIM) analysis on benzyl derivatives has shown that the preference for specific conformations is often related to minimizing steric repulsion. nih.gov

A comprehensive conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting structure. The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformer would be determined. These theoretical values can be compared with experimental data if available, for instance, from X-ray crystallography.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from DFT calculations. Specific values for this compound are not available in the cited literature.

| Parameter | Bond/Angle | Theoretical Value (e.g., B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C=O (amide) | Value in Å |

| C-O (ether) | Value in Å | |

| C-N | Value in Å | |

| O-H (acid) | Value in Å | |

| Bond Angle | O=C-N | Value in degrees |

| C-O-C | Value in degrees | |

| Dihedral Angle | C-N-C-C (ring) | Value in degrees |

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the absorption bands seen in infrared (IR) and Raman spectroscopy. Comparing the calculated spectrum with an experimental one can help confirm the structure of the synthesized molecule.

A detailed assignment of each vibrational mode is made using Potential Energy Distribution (PED) analysis. PED breaks down each normal mode of vibration into contributions from individual internal coordinates (stretching, bending, torsion), providing a clear and unambiguous assignment of the spectral bands. nih.gov For this compound, characteristic vibrational modes would include:

O-H stretching of the carboxylic acid group, typically a broad band.

C=O stretching of the amide and carboxylic acid groups.

C-H stretching of the aromatic benzyl ring and the aliphatic morpholine ring.

C-N and C-O stretching of the morpholine ring.

Ring vibrations of the morpholine and benzyl groups.

CH₂ bending and wagging modes.

The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations and the fact that calculations are often performed on a single molecule in the gas phase. nih.gov Therefore, they are typically scaled using a scaling factor to improve agreement with experimental data. nih.gov

Table 2: Representative Vibrational Wavenumbers and PED Assignments (Illustrative) This table illustrates the type of data obtained from vibrational analysis. Specific values for this compound are not available in the cited literature.

| Experimental (cm⁻¹) | Scaled Theoretical (cm⁻¹) | Assignment (PED %) |

|---|---|---|

| Value | Value | ν(O-H) (95%) |

| Value | Value | ν(C=O) amide (88%) |

| Value | Value | ν(C=O) acid (85%) |

| Value | Value | ν(C-H) aromatic (92%) |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. ejosat.com.trnih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be located on the electron-rich benzyl ring and the oxygen atoms, while the LUMO may be distributed over the carbonyl groups.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as:

Ionization Potential (I ≈ -E_HOMO)

Electron Affinity (A ≈ -E_LUMO)

Electronegativity (χ = (I + A) / 2)

Chemical Hardness (η = (I - A) / 2)

Chemical Softness (S = 1 / η)

Electrophilicity Index (ω = μ² / 2η, where μ is the chemical potential, μ = -χ)

These descriptors provide a quantitative measure of the molecule's reactivity. nih.gov

Table 3: Calculated FMO Energies and Global Reactivity Descriptors (Illustrative) This table illustrates the type of data obtained from FMO analysis. Specific values for this compound are not available in the cited literature.

| Parameter | Value (eV) |

|---|---|

| E_HOMO | Value |

| E_LUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| Ionization Potential (I) | Value |

| Electron Affinity (A) | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair "bonding" units. youtube.comwisc.edu It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. These interactions stabilize the molecule and can influence its geometry and reactivity.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction. For this compound, important interactions would include delocalization of lone pair electrons from the oxygen and nitrogen atoms into antibonding orbitals (e.g., n -> π* or n -> σ*) and delocalization from π-orbitals of the benzyl ring. This analysis also provides the natural charges on each atom, offering insight into the charge distribution within the molecule.

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for visualizing the charge distribution and predicting reactivity. nih.govmdpi.com

The MEP map reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

Negative regions (red/yellow) indicate sites that are susceptible to electrophilic attack. In this compound, these would be concentrated around the carbonyl oxygen atoms and the oxygen of the carboxylic acid's hydroxyl group.

Positive regions (blue) are prone to nucleophilic attack and are typically found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group. The MEP map provides a clear, visual guide to the molecule's reactive sites. mdpi.com

Molecular Dynamics (MD) Simulations

While DFT calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, often in the presence of a solvent. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.govaip.org

For this compound, an MD simulation in a solvent like water could provide insights into:

Conformational Dynamics: How the molecule transitions between different stable conformations in solution. This can be particularly important for understanding the behavior of the flexible benzyl group and the puckering of the morpholine ring.

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute molecule. This is crucial for understanding solubility and how the solvent affects the molecule's properties.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the carboxylic acid group and water molecules, or potentially between molecules of the compound itself to form dimers. nih.gov

MD simulations can help bridge the gap between the static, gas-phase picture from DFT and the dynamic reality of the molecule in a condensed phase.

Investigation of Molecular Stability in Simulated Environments

The stability of a molecule is a fundamental property that dictates its shelf-life, reactivity, and suitability for various applications. Computational methods can simulate different environments, such as various solvents or temperatures, to predict how a molecule's structure and energy will be affected.

Research Findings: While specific studies detailing extensive molecular dynamics simulations for this compound in various environments are not widely published, its physical properties suggest a high degree of stability. It is typically stored at room temperature in a dry, sealed state and is sold as an off-white to yellow solid with a purity of around 97%. sigmaaldrich.com Theoretical predictions from the US EPA's CompTox Chemicals Dashboard provide calculated values for several physicochemical properties that indicate its stability. epa.gov

Table 1: Predicted Physicochemical Properties related to Stability

| Property | Predicted Value | Unit |

|---|---|---|

| Boiling Point | 299 | °C |

| Melting Point | 155 | °C |

| Vapor Pressure | 4.07e-8 | mmHg |

| Flash Point | 488 | °F |

Data sourced from the US EPA CompTox Chemicals Dashboard. epa.gov

These predicted values, particularly the high boiling and flash points, suggest that the molecule does not readily decompose under thermal stress. Further simulations would be necessary to fully characterize its conformational changes and degradation pathways in response to specific environmental stimuli like pH, ionic strength, or different solvent systems.

Radial Distribution Function (RDF) Analysis for Solvent Interactions

Research Findings: Specific RDF analyses for this compound are not available in the reviewed literature. However, predictions of its water solubility and soil adsorption coefficient (Koc) provide indirect evidence of its solvent interactions. epa.govepa.gov A predicted water solubility of 1.68 g/L suggests moderate interaction with water molecules. epa.gov The molecule's structure, containing a carboxylic acid group (-COOH), a tertiary amine, an ether linkage, and an amide carbonyl group, allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvents like water. An RDF analysis would quantify these interactions, showing sharp peaks at specific distances corresponding to the hydrogen bonds between the carboxylic acid's proton and water's oxygen, or the carbonyl oxygen and water's hydrogens.

Bond Dissociation Energy (BDE) Calculations for Stability Assessment

Bond Dissociation Energy (BDE) is the energy required to break a specific chemical bond homolytically, forming two radical fragments. Calculating BDEs for all bonds within a molecule is a direct way to assess its thermodynamic stability. Bonds with higher BDEs are stronger and less likely to break.

Table 2: Major Bonds in this compound and Their General BDE Values

| Bond Type | General BDE (kJ/mol) | Location in Molecule |

|---|---|---|

| C-H (aromatic) | ~430 | Benzyl Ring |

| C-C (aromatic) | ~418 | Benzyl Ring |

| C-N | ~331 | Morpholine Ring, Benzyl Group |

| C=O (amide) | ~732 | Morpholine Ring |

| C-O (ether) | ~335 | Morpholine Ring |

| O-H (acid) | ~460 | Carboxylic Acid |

Note: These are generalized values; actual BDEs can vary based on the molecule's specific electronic structure. ucsb.edu

Molecular Docking Studies in Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. physchemres.org The results are often evaluated using a scoring function that estimates the binding affinity.

Research Findings: No specific molecular docking studies featuring this compound as a ligand against a particular biological target were identified in the public literature. However, the compound's structural features make it an interesting candidate for such investigations. The benzyl group can participate in hydrophobic or pi-stacking interactions within a receptor's binding pocket, while the carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming key electrostatic interactions with amino acid residues like Arginine, Lysine, or Histidine. nih.gov Docking studies on similar structures containing benzyl and carboxamide fragments have been used to explore antimicrobial activity, suggesting potential avenues for future research with this compound. researchgate.net

Computational Approaches to Structure-Activity Relationship (SAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR can predict the activity of new, unsynthesized molecules, saving significant time and resources in drug development. mdpi.com

Research Findings: There are no specific QSAR models in the available literature that have been developed using this compound. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity against a specific target. mdpi.com As a commercially available building block, this compound could be incorporated into a library of morpholine derivatives to build a QSAR model. bldpharm.combldpharm.com Descriptors for the model would include its predicted partition coefficient (XlogP: 0.5), polarizability (23.4 ų), and molar refractivity (59.0), among others. epa.govuni.lu Such a model could then be used to predict how modifications to the benzyl or morpholine scaffolds would affect a desired biological endpoint.

Reactivity, Derivatization, and Synthetic Transformations of 4 Benzyl 5 Oxomorpholine 3 Carboxylic Acid

Transformations at the Carboxylic Acid Moiety of 4-Benzyl-5-oxomorpholine-3-carboxylic Acid

The carboxylic acid functional group is a primary site for derivatization, readily undergoing reactions such as esterification and amidation to yield a variety of functionalized molecules.

Esterification of this compound is a common strategy to modify its physicochemical properties. The Fischer esterification, a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, is frequently employed. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction typically uses an excess of the alcohol, which often serves as the solvent, and a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com

Alternative methods for esterification that avoid strongly acidic conditions have also been developed. For example, reactions can be mediated by various reagents that activate the carboxylic acid. Bismuth(III) compounds, such as Bi(OTf)₃, have been explored as Lewis acid catalysts for esterification, although they can sometimes lead to side reactions like ether formation. rug.nl Another approach involves the use of activating agents like XtalFluor-E, which facilitates the formation of esters under mild conditions with the benefit of water-soluble byproducts, simplifying purification. rug.nl The reaction of benzyl (B1604629) chloride with carboxylic acids in the presence of a quaternary ammonium (B1175870) carboxylate as a catalyst also provides a route to benzyl esters. google.com

The resulting esters, such as methyl 4-benzyl-5-oxomorpholine-3-carboxylate and ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, are valuable intermediates in organic synthesis. chemicalbook.com

Table 1: Examples of Esterification Reactions

| Carboxylic Acid | Reagent/Catalyst | Product |

|---|---|---|

| This compound | Methanol, H₂SO₄ | Methyl 4-benzyl-5-oxomorpholine-3-carboxylate |

Amidation of this compound is a key transformation for the synthesis of a wide array of carbamide (amide) derivatives. These reactions typically involve coupling the carboxylic acid with a primary or secondary amine.

A direct approach to amide formation is the condensation of a carboxylic acid and an amine. bath.ac.uk However, this reaction often requires high temperatures to drive off the water byproduct. To achieve milder reaction conditions, coupling agents are frequently used. Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have been shown to be effective in mediating the direct amidation of carboxylic acids with amines. nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive intermediate. A common strategy is the formation of an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting acyl chloride readily reacts with an amine to form the corresponding amide. masterorganicchemistry.com Another method involves the use of "active esters" generated with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which are then susceptible to nucleophilic attack by an amine. masterorganicchemistry.com

These amidation reactions lead to the formation of 4-benzyl-5-oxomorpholine-3-carbamide derivatives, which are of interest in various fields, including medicinal chemistry.

Table 2: Examples of Amidation Reactions

| Carboxylic Acid | Amine | Coupling Agent/Method | Product |

|---|---|---|---|

| This compound | Ammonia | B(OCH₂CF₃)₃ | 4-Benzyl-5-oxomorpholine-3-carboxamide |

Functional Group Interconversions and Modifications on the Oxomorpholine Ring System

The oxomorpholine ring itself can undergo various transformations, although these are generally less common than modifications at the carboxylic acid or N-benzyl positions. The presence of the lactam (cyclic amide) functionality within the ring provides a site for potential reactions. For instance, reduction of the amide carbonyl group would lead to the corresponding morpholine (B109124) derivative. However, specific examples of such transformations on this compound itself are not extensively detailed in the provided search results. General synthetic methods for morpholine derivatives often involve cyclization strategies starting from different precursors. researchgate.net

Reactions Involving the N-Benzyl Substituent of this compound

The N-benzyl group serves as a common protecting group for the nitrogen atom in the morpholine ring. Its removal, or debenzylation, is a key synthetic step to liberate the secondary amine for further functionalization.

Catalytic hydrogenation is a widely used method for debenzylation, typically employing a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This method is generally clean and efficient.

Oxidative debenzylation offers an alternative route. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, sometimes in conjunction with photoirradiation, to remove the benzyl group. organic-chemistry.org Another oxidative method involves the use of a bromo radical generated from the oxidation of bromide. organic-chemistry.org

Stereochemical Control and Implications in Subsequent Transformations

The stereocenter at the C3 position of the oxomorpholine ring is a critical feature of this compound. The stereochemistry can be (S) or (R), as seen in compounds like (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid and (3R)-4-benzyl-5-oxomorpholine-3-carboxylic acid. uni.luepa.govchemicalbook.com

Maintaining the stereochemical integrity of this center during subsequent reactions is often a primary concern, especially in the synthesis of chiral molecules. The reaction conditions for transformations at the carboxylic acid or N-benzyl group are typically chosen to avoid racemization of the C3 stereocenter. For example, amidation reactions using coupling agents at or near room temperature generally proceed with retention of configuration.

The absolute configuration of the starting material will dictate the stereochemistry of the resulting products, assuming the reaction does not affect the chiral center. This is crucial for the development of stereoisomerically pure compounds, which is often a requirement in pharmaceutical applications.

Applications of 4 Benzyl 5 Oxomorpholine 3 Carboxylic Acid in Biological Systems and Medicinal Chemistry

Role as a Privileged Scaffold and Building Block in Drug Discovery

The morpholine (B109124) ring system is a well-established privileged scaffold in medicinal chemistry, and the 4-benzyl-5-oxomorpholine-3-carboxylic acid framework is a prime example of its utility. A privileged scaffold is a molecular structure that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the design of novel drugs. The inherent features of the this compound molecule, including its defined stereochemistry, the presence of both hydrogen bond donors and acceptors, and the aromatic benzyl (B1604629) group, make it an attractive building block for creating libraries of diverse compounds. nih.gov

Medicinal chemists utilize this scaffold to synthesize derivatives with tailored properties to target specific biological pathways. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the introduction of various functional groups to modulate the compound's potency, selectivity, and pharmacokinetic properties. researchgate.net The benzyl group can also be modified to explore structure-activity relationships and optimize interactions with biological targets. The morpholine core itself can contribute to favorable properties such as improved solubility and metabolic stability in drug candidates. researchgate.net

The application of this scaffold is evident in the development of inhibitors for various enzymes and in the pursuit of agents with anticancer, antimicrobial, and anti-inflammatory properties. Its adaptability has been demonstrated in scaffold morphing approaches, where the core structure is systematically altered to discover novel chemical entities with improved therapeutic potential. acs.org

Pharmacological Activities and Therapeutic Potential of this compound Derivatives

The derivatization of the this compound scaffold has led to the discovery of compounds with a wide range of pharmacological activities. These derivatives have been extensively studied for their potential to treat various diseases, as detailed in the following sections.

Enzyme Inhibition Studies

The unique structural characteristics of this compound derivatives make them suitable candidates for the design of specific enzyme inhibitors.

Tyrosinase Inhibitors: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. While direct studies on this compound derivatives as tyrosinase inhibitors are not extensively documented, related morpholine-containing compounds have shown significant inhibitory activity. For instance, novel N-(2-morpholinoethyl)cinnamamide derivatives have been identified as potent tyrosinase inhibitors, with some compounds exhibiting IC50 values comparable to the standard inhibitor, kojic acid. researchgate.net The inhibition kinetics of these derivatives, such as (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide (IC50 = 15.2 ± 0.6 μM), have been characterized as mixed-type. researchgate.net This suggests that the morpholine moiety can be a valuable component in the design of new tyrosinase inhibitors. researchgate.netresearchgate.netmdpi.comnih.govmdpi.comnih.gov

DprE1 Inhibitors: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. It represents a critical target for the development of new anti-tuberculosis drugs. Several DprE1 inhibitors incorporating a morpholine scaffold have been developed. For example, a series of benzomorpholine-based compounds have been designed and synthesized, with some exhibiting potent antimycobacterial activity. nih.gov One such compound, B18, was identified as a reversible DprE1 inhibitor with strong activity against H37Rv and drug-resistant clinical isolates. nih.gov The development of noncovalent DprE1 inhibitors, such as those based on the azaindole scaffold which can be morphed from morpholine-containing structures, has also been a successful strategy. researchgate.net

BACE-1 Inhibitors: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. The development of BACE-1 inhibitors is a major focus of Alzheimer's research. While direct studies on this compound derivatives are limited, other morpholine-containing structures have been explored as BACE-1 inhibitors. For instance, various heterocyclic compounds incorporating a morpholine ring have been investigated for their ability to inhibit BACE-1, with some showing promising in vitro activity. mdpi.comnih.govrsc.orgmdpi.com

Menin-MLL1 Inhibitors: The interaction between menin and mixed-lineage leukemia 1 (MLL1) is a critical driver in certain types of leukemia. Inhibiting this protein-protein interaction is a promising therapeutic strategy. Structure-based optimization of thienopyrimidine inhibitors has led to the development of highly potent menin-MLL1 inhibitors that incorporate a morpholinone ring. nih.gov For example, compound MI-1481, which features a morpholinone substituent, demonstrated an IC50 of 3.6 nM for the inhibition of the menin-MLL interaction. nih.gov Another derivative, MI-3454, is an orally active and selective menin-MLL1 inhibitor with an IC50 of 0.51 nM. medchemexpress.com These findings highlight the importance of the morpholine and morpholinone scaffolds in designing effective treatments for MLL-rearranged leukemias. nih.govmedchemexpress.comnih.govresearchgate.netdigitellinc.com

Anticancer Activity Research

Derivatives of this compound have been investigated for their potential as anticancer agents. The morpholine moiety is a common feature in many approved and investigational anticancer drugs. Morpholine-substituted quinazoline (B50416) derivatives, for example, have shown significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), lung (A549), and neuroblastoma (SHSY-5Y) cells. nih.gov

In one study, compounds AK-3 and AK-10 displayed notable cytotoxic activity, with IC50 values in the low micromolar range against all three cell lines. nih.gov Specifically, AK-10 showed IC50 values of 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, and 3.36 ± 0.29 μM against A549, MCF-7, and SHSY-5Y cells, respectively. nih.gov The versatility of the morpholine scaffold allows for the synthesis of diverse derivatives with the potential to target various mechanisms involved in cancer progression. researchgate.netresearchgate.net

Antimicrobial Efficacy (Antibacterial and Antifungal Properties)

The morpholine scaffold is a key component in the development of antimicrobial agents. While direct studies on the antimicrobial properties of this compound derivatives are not extensively reported, related morpholine-containing compounds have demonstrated significant antibacterial and antifungal activity.

For instance, sulphonamide substituted derivatives of morpholine have been synthesized and evaluated for their antibacterial activity against strains such as Bacillus subtilis and Salmonella typhi. mdpi.com In one study, a morpholine derivative showed an inhibition zone of 21 mm against S. typhi. mdpi.com Furthermore, new morpholine-containing 5-arylideneimidazolones have been explored as potential antibiotic adjuvants against multidrug-resistant bacteria, showing the ability to enhance the efficacy of existing antibiotics like oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The minimum inhibitory concentration (MIC) values for some of these compounds were in the range of 0.03125–0.25 mM against S. aureus strains. nih.gov Other studies have explored N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which showed good activity against S. aureus and B. subtilis. researchgate.net

Anti-Inflammatory Activity Investigations

Derivatives incorporating the morpholine scaffold have been widely investigated for their anti-inflammatory properties. These compounds have shown potential in inhibiting key inflammatory mediators. For example, novel monocyclic β-lactam derivatives bearing a morpholine ring have been synthesized and evaluated for their ability to inhibit human inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. nih.gov Several of these compounds exhibited potent iNOS inhibition, with IC50 values in the micromolar range. nih.gov

Another study on morpholine Mannich bases of asymmetrical monocarbonyl analogues of curcumin (B1669340) (AMACs) revealed potent anti-inflammatory activity. nih.gov Compounds 4c and 4d, which feature a morpholine Mannich base, demonstrated IC50 values of 25.3 µM and 26.3 µM, respectively, in an in vitro anti-inflammatory assay, comparable to the standard drug diclofenac (B195802) sodium (IC50 = 20.3 µM). nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for developing new anti-inflammatory agents. researchgate.netresearchgate.net

Antiviral Properties

While the morpholine ring is present in some antiviral agents, direct research on the antiviral properties of derivatives specifically synthesized from this compound is limited in the available scientific literature. However, studies on other carboxylic acid derivatives have shown promise in the development of antiviral drugs. For instance, a benzoic acid derivative, NC-5, was found to possess antiviral activity against influenza A viruses, including oseltamivir-resistant strains, with an EC50 value of 33.6 μM for H1N1. nih.gov This indicates that the broader class of carboxylic acids holds potential for antiviral drug discovery, and future research could explore the synthesis and evaluation of this compound derivatives for antiviral applications.

Interactive Data Tables

Enzyme Inhibition Activity of Morpholine Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

| (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide | Tyrosinase | 15.2 ± 0.6 μM | researchgate.net |

| MI-1481 | Menin-MLL1 | 3.6 nM | nih.gov |

| MI-3454 | Menin-MLL1 | 0.51 nM | medchemexpress.com |

| M-89 | Menin-MLL1 | 25 nM (MV-4-11 cells) | nih.gov |

| M-1121 | Menin-MLL1 | 10.3 nM (MV-4-11 cells) | nih.gov |

| B18 (Benzomorpholine derivative) | DprE1 | - | nih.gov |

| Azaindole derivative (TBA-7371) | DprE1 | 10 nM | researchgate.net |

| Melatonin Derivative 1 | BACE-1 | >75% inhibition at 5 µM | mdpi.com |

| Piperazine-based BACE-1 inhibitor | BACE-1 | 2.49 ± 0.08 μM | mdpi.com |

Anticancer Activity of Morpholine Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 μM | nih.gov |

| AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 μM | nih.gov |

| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 μM | nih.gov |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 μM | nih.gov |

| AK-3 | MCF-7 (Breast) | 6.44 ± 0.29 μM | nih.gov |

| AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 μM | nih.gov |

Antimicrobial Efficacy of Morpholine Derivatives

| Compound/Derivative Class | Microorganism | MIC Value | Reference |

| 5-Arylideneimidazolone derivatives | S. aureus | 0.03125–0.25 mM | nih.gov |

| Sulphonamide derivative | S. typhi | 21 mm (inhibition zone) | mdpi.com |

Anti-Inflammatory Activity of Morpholine Derivatives

| Compound | Assay | IC50 Value | Reference |

| Morpholine Mannich base (4c) | BSA denaturation | 25.3 µM | nih.gov |

| Morpholine Mannich base (4d) | BSA denaturation | 26.3 µM | nih.gov |

| Monocyclic β-lactam (5c) | iNOS inhibition | 0.12 ± 0.00 mM | nih.gov |

| Monocyclic β-lactam (3k) | iNOS inhibition | 0.22 ± 0.02 mM | nih.gov |

Antihyperlipidemic Effects

While direct studies on the antihyperlipidemic effects of this compound are not extensively documented, research on related morpholine derivatives suggests a strong potential for this class of compounds in managing hyperlipidemia. Multifunctional molecules are being designed to address atherosclerosis, a complex disease, by affecting more than one target. nih.gov

In this context, a series of aromatic morpholine derivatives has been synthesized and shown to act as inhibitors of squalene (B77637) synthase (SQS), a key enzyme in the cholesterol biosynthesis pathway. nih.gov These compounds demonstrated the ability to suppress cholesterol production, with the most active derivatives exhibiting IC50 values between 0.7 and 5.5 μM. nih.gov Furthermore, in vivo evaluations in animal models of acute hyperlipidemia showed that these derivatives could reduce total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) levels by 15-80%. nih.gov The presence of the morpholine ring and an aromatic substituent are key features of these active compounds, suggesting that this compound, which possesses both a morpholine core and a benzyl aromatic group, is a candidate for investigation in this therapeutic area.

Antioxidant Properties

Oxidative stress is a contributing factor to numerous chronic diseases, making the development of antioxidant compounds a key area of research. The morpholine scaffold is a component of various molecules investigated for their antioxidant capabilities. researchgate.netresearchgate.net

Research into morpholine derivatives has demonstrated their ability to protect against lipid peroxidation, a marker of oxidative stress. For instance, certain 2-biphenylyl morpholine derivatives were found to inhibit the peroxidation of microsomal membranes. researchgate.net In a study of multifunctional morpholine derivatives, compounds were designed to combine squalene synthase (SQS) inhibition with significant protection of hepatic microsomal membranes against lipid peroxidation. nih.gov The most effective of these compounds displayed IC50 values for lipid peroxidation inhibition between 73 and 200 μM. nih.gov Additionally, other research has focused on synthesizing N-acyl-morpholine-4-carbothioamides, with some screened derivatives showing excellent antioxidant potential in various assays. researchgate.net Given that the core morpholine structure contributes to this activity, this compound is a plausible candidate for antioxidant studies.

Anticonvulsant, Antipyretic, and Analgesic Potential

The central nervous system (CNS) is a significant target for drugs containing the morpholine scaffold. nih.gov The morpholine ring is recognized for improving properties that are crucial for CNS activity, such as crossing the blood-brain barrier. nih.gov While specific data on this compound is limited, the broader class of morpholine derivatives has been explored for various neurological and related activities. researchgate.net

Anticonvulsant Activity: The search for new antiepileptic drugs (AEDs) has led to the investigation of various heterocyclic compounds. For example, derivatives of quinazolin-4(3H)-one, some containing benzyl groups, have been synthesized and shown to possess potent anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models. nih.govscispace.com The structural features of these molecules, including an aromatic benzyl group, are considered important for their activity, suggesting a rationale for evaluating benzyl-substituted morpholines like the title compound. nih.gov

Antipyretic and Analgesic Activity: Research into other nitrogen-containing heterocycles, such as 1,2,4-triazole (B32235) derivatives, has yielded compounds with significant analgesic, anti-inflammatory, and antipyretic effects in animal models. nih.gov Studies on medicinal plant extracts have also shown that compounds possessing analgesic properties often exhibit antipyretic activity, potentially through the inhibition of inflammatory mediators like prostaglandins. nih.gov The general recognition of morpholine derivatives for these properties makes this compound a compound of interest for screening. researchgate.net

Structure-Activity Relationship (SAR) Investigations in Biological Contexts

The biological activity of morpholine-containing molecules is highly dependent on the nature and position of their substituents. nih.gove3s-conferences.org Structure-activity relationship (SAR) studies are crucial for understanding how these structural features influence efficacy and for designing more potent and selective compounds.

A pharmacophore defines the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For morpholine derivatives, the key pharmacophoric elements often include:

Aromatic Groups: In many bioactive morpholine derivatives, an aromatic ring (such as the benzyl group in the title compound) is crucial for engaging with target proteins, often through hydrophobic or pi-stacking interactions within the active site of an enzyme or receptor. nih.govnih.gov

Hydrogen Bonding Moieties: Groups like the carboxylic acid in this compound can act as critical hydrogen bond donors or acceptors, forming key interactions that anchor the molecule to its biological target.

For instance, in the context of anticancer activity, SAR studies on morpholine derivatives targeting the mTOR kinase have shown that substitutions at the C-4 position of the phenyl ring can be favorable for activity. e3s-conferences.org In antihyperlipidemic morpholine derivatives, the aromatic substitution pattern on the morpholine ring itself is a key variable that is systematically modified to optimize activity. nih.govresearchgate.net

Rational drug design uses the understanding of SAR and target structures to create new molecules with improved biological activity. nih.gov The this compound scaffold provides a template that can be systematically modified.

Strategies for optimization could include:

Altering the Benzyl Group: Introducing substituents (e.g., hydroxyl, methoxy, or halogen groups) onto the phenyl ring of the benzyl moiety could enhance binding affinity or selectivity for a target. For example, in a series of 1,4-benzoxazine anticancer agents, adding hydroxyl groups to the aryl rings was found to be beneficial for biological activity. mdpi.com

Modifying the Carboxylic Acid: Converting the carboxylic acid to an ester or an amide could alter the compound's polarity, cell permeability, and metabolic stability. This strategy is common in creating prodrugs or modulating pharmacokinetic properties.

Varying the Morpholine Ring Substitution: While the core of this article is the N-benzyl derivative, exploring other substituents on the nitrogen atom would be a standard approach in a medicinal chemistry campaign to probe the binding pocket of a target.

This analogue-based design approach has been successfully used to develop novel 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents, demonstrating the power of using a core scaffold to generate new bioactive molecules. researchgate.net

Utilization as Peptidomimetics and Amino Acid Analogues

Peptidomimetics are molecules designed to mimic peptides but with improved properties, such as enhanced metabolic stability and bioavailability. rsc.org The incorporation of unnatural or constrained amino acids is a primary strategy in peptidomimetic design. nih.gov

The this compound structure is essentially a constrained, cyclic amino acid analogue. The morpholine-based ring system restricts the conformational flexibility that would be present in a linear peptide chain. This pre-organization can lead to higher binding affinity for a target receptor or enzyme by reducing the entropic penalty of binding.

The key features that make this compound a valuable peptidomimetic scaffold are:

Structural Rigidity: The oxomorpholine ring serves as a scaffold that mimics peptide turns or specific secondary structures. frontiersin.orgwiley-vch.de

Amino and Carboxyl Groups: The presence of the carboxylic acid at the 3-position and the nitrogen atom within the ring allows it to be incorporated into peptide chains using standard synthesis techniques.

Side Chain Analogue: The N-benzyl group acts as a mimic of an amino acid side chain, such as that of phenylalanine.

The development of sp3-rich morpholine peptidomimetics is an active area of research aimed at creating complex and diverse molecular libraries for screening against biological targets, particularly protein-protein interactions. frontiersin.orgnih.gov The defined stereochemistry and rigid conformation of scaffolds like this compound make them ideal building blocks for this purpose.

Integration into Artificial Oligomers and Peptide Foldamers

The rigid structure of the morpholine ring in this compound makes it an attractive candidate for incorporation into artificial oligomers and peptide foldamers. Foldamers are synthetic oligomers that adopt well-defined secondary structures, similar to peptides and proteins, and have garnered significant interest for their potential applications in catalysis, materials science, and medicine. researchgate.net

The constrained nature of the morpholine ring can pre-organize the backbone of an oligomer, reducing the entropic penalty associated with folding into a specific conformation. This can lead to the formation of stable, predictable secondary structures, such as helices or turns, even in short oligomers. The synthesis of morpholine-derived building blocks for the creation of artificial oligomers and peptide foldamers is an area of active research. researchgate.netcore.ac.uk These morpholine-based subunits can be designed to be incorporated into peptide chains, creating hybrid structures with unique conformational properties. core.ac.uk

For instance, β-peptides, which are composed of β-amino acids, are known to form stable helical structures. researchgate.net By analogy, oligomers containing this compound could be designed to explore novel folding patterns. The benzyl group provides a hydrophobic side chain that can engage in π-π stacking interactions, further stabilizing the folded conformation. researchgate.net The synthesis of such oligomers would likely involve standard peptide coupling techniques, where the carboxylic acid and the secondary amine of the morpholine ring can participate in amide bond formation. The presence of the morpholine skeleton can also confer resistance to proteolytic degradation, a desirable property for therapeutic applications. researchgate.net

Influence on Peptidic Conformation and Biological Function

When incorporated into a peptide sequence, this compound can act as a potent conformational constraint. Natural peptides are often highly flexible, which can be detrimental to their biological activity as they can adopt multiple conformations, only one of which may be the active one. By introducing a rigid element like the morpholine ring, the conformational freedom of the peptide backbone is significantly reduced.

This constrained dipeptide mimic can be used to induce specific turns or bends in a peptide chain, effectively acting as a secondary structure mimetic. The ability to control the three-dimensional structure of a peptide is crucial for designing molecules that can bind with high affinity and selectivity to biological targets such as receptors or enzymes. The design and synthesis of conformationally constrained peptide mimetics is a well-established strategy in medicinal chemistry to improve the potency, selectivity, and metabolic stability of peptide-based drugs.

The benzyl group of this compound allows it to function as a constrained analogue of phenylalanine. Phenylalanine is a common amino acid in many biologically active peptides, and its aromatic side chain often plays a critical role in receptor binding. By replacing a native phenylalanine residue with this morpholine-based analogue, it is possible to lock the orientation of the benzyl group in a specific region of conformational space, which can lead to enhanced binding affinity. The synthesis of peptides containing such modifications can be achieved through solid-phase or solution-phase peptide synthesis methodologies.

Development of Novel Therapeutic Agents based on the this compound Scaffold

The morpholine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov Morpholine-containing compounds have been successfully developed as drugs for a wide range of therapeutic indications. Therefore, the this compound scaffold represents a promising starting point for the development of novel therapeutic agents.

The combination of the rigid morpholine core, the carboxylic acid functional group, and the benzyl side chain provides a rich platform for chemical modification and diversification. The carboxylic acid can be converted to a variety of other functional groups, such as amides, esters, or alcohols, to modulate the compound's physicochemical properties and biological activity. The benzyl group can also be modified to explore structure-activity relationships.

Given its structural similarity to phenylalanine, this scaffold could be explored for the development of inhibitors of enzymes that process phenylalanine-containing substrates, such as proteases. Furthermore, the constrained nature of the scaffold makes it an ideal candidate for designing ligands that target protein-protein interactions, which are often characterized by large and shallow binding interfaces that are difficult to target with small, flexible molecules. The pre-organized conformation of the morpholine scaffold could allow for the design of molecules that can more effectively mimic the key binding epitopes of a protein.

While direct evidence of therapeutic agents based specifically on the this compound scaffold is not prominent in the reviewed literature, the general principles of medicinal chemistry and the known bioactivities of morpholine-containing compounds and constrained peptides strongly support its potential in drug discovery efforts.

Applications of 4 Benzyl 5 Oxomorpholine 3 Carboxylic Acid in Agrochemical Research

Herbicidal Properties and Applications

The development of herbicides is another area where morpholine (B109124) derivatives have shown promise. e3s-conferences.org For example, some benzoylcyclohexanedione herbicides, which act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, have been studied for their broad-spectrum herbicidal activity and crop selectivity. researchgate.net Research into N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which share structural similarities with the benzyl (B1604629) group in 4-Benzyl-5-oxomorpholine-3-carboxylic acid, has shown significant herbicidal activity against weeds like Portulaca oleracea and Abutilon theophrasti. nih.gov Furthermore, florpyrauxifen-benzyl, a synthetic auxin herbicide, is effective against troublesome weeds in rice fields. mdpi.com The use of benzyl alcohol has also been explored for its non-selective, systemic herbicidal properties. google.com

Although these studies indicate the herbicidal potential of compounds containing morpholine or benzyl groups, specific research on the herbicidal properties and applications of this compound has not been identified in the available literature.

Insecticidal Activity of Morpholine-Containing Compounds

The versatility of the morpholine structure extends to the development of insecticides. researchgate.netacs.org Research has explored various derivatives for their efficacy against different insect pests. For example, certain pyridine (B92270) derivatives containing a morpholinium salt have demonstrated insecticidal activity significantly higher than the commercial insecticide acetamiprid (B1664982). researchgate.net Additionally, some novel diamide (B1670390) derivatives incorporating a thiophene (B33073) ring have exhibited excellent insecticidal activity against pests like Plutella xylostella. researchgate.net The modification of natural compounds with insecticidal properties, such as matrine, by introducing new functional groups has also been a successful strategy to enhance their activity. nih.gov

Despite the demonstrated insecticidal potential within the broader class of morpholine derivatives, there is no specific data in the reviewed literature on the insecticidal activity of this compound.

Table 2: Examples of Research on Insecticidal Activity of Morpholine-Related Compounds